molecular formula C24H33N5O2 B2377577 1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea CAS No. 1171510-32-9

1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea

Cat. No.: B2377577
CAS No.: 1171510-32-9
M. Wt: 423.561
InChI Key: UOQCBZWADGJFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea typically involves the following steps:

    Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine under mild conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the intermediate with 4-methylpiperazine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity.

    Signal Transduction Pathways: The compound may influence various intracellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)ethyl)urea: Lacks the 4-methylpiperazin-1-yl group.

    1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-ethylpiperazin-1-yl)ethyl)urea: Contains an ethyl group instead of a methyl group on the piperazine ring.

Uniqueness

1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O2/c1-27-12-14-29(15-13-27)22(18-8-9-21-19(16-18)10-11-28(21)2)17-25-24(30)26-20-6-4-5-7-23(20)31-3/h4-9,16,22H,10-15,17H2,1-3H3,(H2,25,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQCBZWADGJFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NC2=CC=CC=C2OC)C3=CC4=C(C=C3)N(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.